molecular formula C17H18FNO2 B5874616 N-(4-fluorophenyl)-4-isobutoxybenzamide

N-(4-fluorophenyl)-4-isobutoxybenzamide

Cat. No. B5874616
M. Wt: 287.33 g/mol
InChI Key: SSUGICRHGSZMIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-4-isobutoxybenzamide, commonly known as FIBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. FIBA belongs to the class of benzamide derivatives and is widely used as a research tool to investigate the mechanism of action of various biological processes.

Mechanism of Action

The mechanism of action of FIBA involves the inhibition of the activity of various enzymes, including protein kinases and ion channels. FIBA has been shown to inhibit the activity of protein kinase C by binding to the regulatory domain of the enzyme. FIBA has also been shown to inhibit the activity of ion channels by binding to the channel pore and blocking the flow of ions.
Biochemical and Physiological Effects:
FIBA has been shown to have various biochemical and physiological effects, including the inhibition of insulin secretion, the regulation of ion channel activity, and the modulation of protein kinase activity. FIBA has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using FIBA in lab experiments is its specificity towards certain enzymes and ion channels. FIBA has been shown to selectively inhibit the activity of certain enzymes and ion channels, making it a valuable tool for investigating their role in various biological processes. However, one of the limitations of using FIBA is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of FIBA in scientific research. One potential application is in the study of ion channels and their role in various diseases, including diabetes and cardiovascular disease. FIBA may also have potential applications in the treatment of neurodegenerative diseases and may be used to investigate the role of protein kinases in these diseases. Additionally, FIBA may be used in the development of new drugs and therapies for various diseases.

Synthesis Methods

The synthesis of FIBA involves the reaction of 4-fluoroaniline with isobutyl chloroformate to produce 4-fluoro-N-isobutoxybenzamide. The final step involves the reaction of the intermediate with thionyl chloride to obtain FIBA.

Scientific Research Applications

FIBA has been extensively used in various scientific research applications, including the study of ion channels, G-protein-coupled receptors, and protein kinases. FIBA has been shown to inhibit the activity of various enzymes, including protein kinase C, protein kinase A, and casein kinase 1. FIBA has also been used to study the role of ion channels in the regulation of insulin secretion.

properties

IUPAC Name

N-(4-fluorophenyl)-4-(2-methylpropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-12(2)11-21-16-9-3-13(4-10-16)17(20)19-15-7-5-14(18)6-8-15/h3-10,12H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUGICRHGSZMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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